

Tigapotide (PCK3145): A Technical Guide on its Mechanism of Action in Prostate Cancer

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Compound of Interest

Compound Name:	Tigapotide
Cat. No.:	B15581151

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Executive Summary

Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the human prostate secretory protein (PSP94).^[1] Preclinical and clinical studies have demonstrated its potential as a multi-faceted therapeutic agent for prostate cancer. Its mechanism of action is centered around three key anti-cancer activities: induction of apoptosis, inhibition of angiogenesis, and prevention of metastasis. This document provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by available quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Tigapotide exerts its anti-tumor effects through a coordinated attack on critical pathways involved in prostate cancer progression.

Induction of Apoptosis

Tigapotide has been shown to directly induce programmed cell death in prostate cancer cells. In vivo studies using a rat prostate cancer model demonstrated that treatment with PCK3145 leads to a significant increase in apoptosis within the tumor tissue.^[2] This pro-apoptotic effect contributes to the observed reduction in tumor volume.^[2]

Anti-Angiogenic Effects

Tigapotide disrupts the formation of new blood vessels, a process crucial for tumor growth and survival. Its anti-angiogenic properties are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.^[3]

- Inhibition of VEGF Receptor-2 (VEGFR-2) Signaling: **Tigapotide** treatment leads to a dose-dependent inhibition of VEGF-induced phosphorylation of VEGFR-2 and its downstream effector, Extracellular signal-Regulated Kinase (ERK), in human umbilical vein endothelial cells (HUVECs).^[3] This blockade of the VEGF signaling cascade disrupts endothelial cell proliferation and migration.
- Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: The peptide also inhibits the PDGF-induced phosphorylation of the PDGF receptor (PDGFR) in smooth muscle cells, further contributing to the destabilization of newly formed blood vessels.^[3]
- Reduction of Tumor Microvessel Density: In a syngeneic rat prostate cancer model, administration of PCK3145 resulted in a significant decrease in tumor vessel density, as evidenced by a 43% reduction in the expression of the endothelial cell marker CD31.^[3]
- Inhibition of Pro-Angiogenic Enzymes: **Tigapotide** has been observed to inhibit the VEGF-induced secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a critical step in angiogenesis.^[3]

Anti-Metastatic Activity

A key aspect of **tigapotide**'s therapeutic potential lies in its ability to prevent the spread of prostate cancer cells, particularly to the bone.

- Inhibition of MMP-9 Secretion: Clinical data from a phase IIa trial in patients with hormone-refractory prostate cancer (HRPC) showed that **tigapotide** treatment resulted in a substantial reduction in plasma levels of MMP-9, a key enzyme implicated in tumor invasion and metastasis.^[1]
- Induction of CD44 Shedding: **Tigapotide** triggers the shedding of the cell surface receptor CD44. This is significant because CD44 is a docking receptor for MMP-9, and its removal

from the cell surface likely inhibits the localized enzymatic activity of MMP-9, thereby reducing the invasive potential of cancer cells.

- Involvement of RhoA and MT1-MMP: The mechanism of CD44 shedding induced by **tigapotide** is thought to involve the RhoA signaling pathway and an increase in the expression of Membrane Type 1-MMP (MT1-MMP).
- Reduction of Skeletal Metastases: In a preclinical rat model of prostate cancer, treatment with PCK3145 led to a dose-dependent delay in the development of skeletal metastases and a reduction in skeletal tumor burden.[2]

Reduction of Parathyroid Hormone-Related Peptide (PThrP)

Tigapotide has been shown to reduce the levels of parathyroid hormone-related peptide (PThrP), a factor often produced by tumors that can lead to hypercalcemia and is implicated in bone metastasis.[2] In vivo studies demonstrated that PCK3145 treatment decreased both plasma and tumoral PThrP levels.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on **tigapotide**.

In Vivo Efficacy in Rat Prostate Cancer Model		Metric	Result	Reference
Tumor Growth Inhibition		Tumor Volume	Dose-dependent decrease	[2]
Skeletal Metastasis		Development of Hind- Limb Paralysis	Delayed	[2]
Skeletal Tumor Burden		Reduced	[2]	
Angiogenesis		CD31 Expression (Tumor Vessel Density)	43% decrease	[3]
Biomarker Modulation		Plasma Calcium Levels	Reduced	[2]
Plasma PTHrP Levels		Reduced	[2]	
Tumoral PTHrP Levels		Significant decrease	[2]	

In Vitro Mechanistic Data				
Mechanistic Data	Assay	Cell Type	Effect	Reference
VEGF Signaling	VEGF-induced VEGFR-2 Phosphorylation	HUVEC	Dose-dependent inhibition	[3]
ERK Phosphorylation	VEGF-induced ERK Phosphorylation	HUVEC	Dose-dependent inhibition	[3]
PDGF Signaling	PDGF-induced PDGFR Phosphorylation	Smooth Muscle Cells	Inhibition	[3]
Angiogenesis	Endothelial Cell Tubulogenesis	HUVEC	Inhibition	[3]
VEGF-induced MMP-2 Secretion	MMP-2 Secretion	HUVEC	Inhibition	[3]
Apoptosis	Proliferation and Apoptosis	PC-3, MCF-7, HT-29	Dose- and time-dependent inhibition of proliferation and induction of apoptosis	[4][5]
Metastasis	MMP-9 Secretion	-	Inhibition	
CD44 Shedding	-	Induction		

Phase IIa Clinical Trial in Hormone-Refractory Prostate Cancer	Parameter	Observation	Reference
Tumor Response	Best Response	Stable Disease in 10/15 patients	
Biomarker	Plasma MMP-9 Levels (in patients with baseline >100 µg/L)	Substantial reduction	[1]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the cited studies. These are intended as overviews and not as complete, replicable protocols.

In Vivo Rat Prostate Cancer Model for Tumor Growth and Metastasis

- Cell Line: Mat Ly Lu rat prostate cancer cells, which may be engineered to overexpress PTHrP.
- Animal Model: Syngeneic male Copenhagen rats.
- Tumor Implantation:
 - Subcutaneous: Inoculation of Mat Ly Lu cells into the flank to assess primary tumor growth.
 - Intracardiac: Injection of cells into the left ventricle to induce experimental skeletal metastases.
- Treatment: Continuous infusion of PCK3145 at various doses (e.g., 1, 10, and 100 µg/kg/day) for a specified duration (e.g., 15 days).[\[2\]](#)
- Endpoints:

- Tumor volume measurement.
- Monitoring for the development of hind-limb paralysis as an indicator of skeletal metastasis.
- Histomorphometric analysis of bone to determine skeletal tumor burden.
- Measurement of plasma calcium and PTHrP levels.

Immunohistochemistry for Tumor Microvessel Density

- Tissue Preparation: Paraffin-embedded tumor sections.
- Antibody: Anti-CD31 antibody to stain for endothelial cells.
- Detection: Standard immunohistochemical staining procedures.
- Quantification: Microvessel density is determined by counting the number of stained vessels per unit area.

Western Blotting for Protein Phosphorylation

- Cell Culture: HUVECs or smooth muscle cells are serum-starved and then stimulated with the appropriate growth factor (VEGF or PDGF) in the presence or absence of PCK3145.
- Lysis: Cells are lysed to extract proteins.
- Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
- Antibodies: Membranes are probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-PDGFR) and total protein levels as a loading control.
- Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.

Gelatin Zymography for MMP Activity

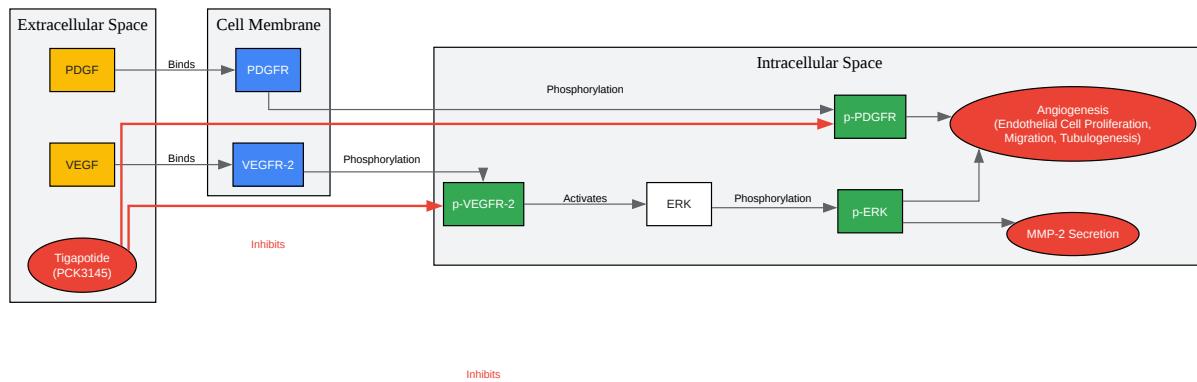
- Sample Preparation: Conditioned media from cell cultures is collected.
- Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin.
- Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer that allows for enzymatic activity.
- Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background.

TUNEL Assay for Apoptosis

- Tissue Preparation: Paraffin-embedded tumor sections.
- Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
- Procedure: Tissues are incubated with terminal deoxynucleotidyl transferase and labeled nucleotides, which are incorporated into the ends of fragmented DNA.
- Detection: The incorporated label is then detected, often by fluorescence microscopy.

Signaling Pathway and Experimental Workflow Diagrams

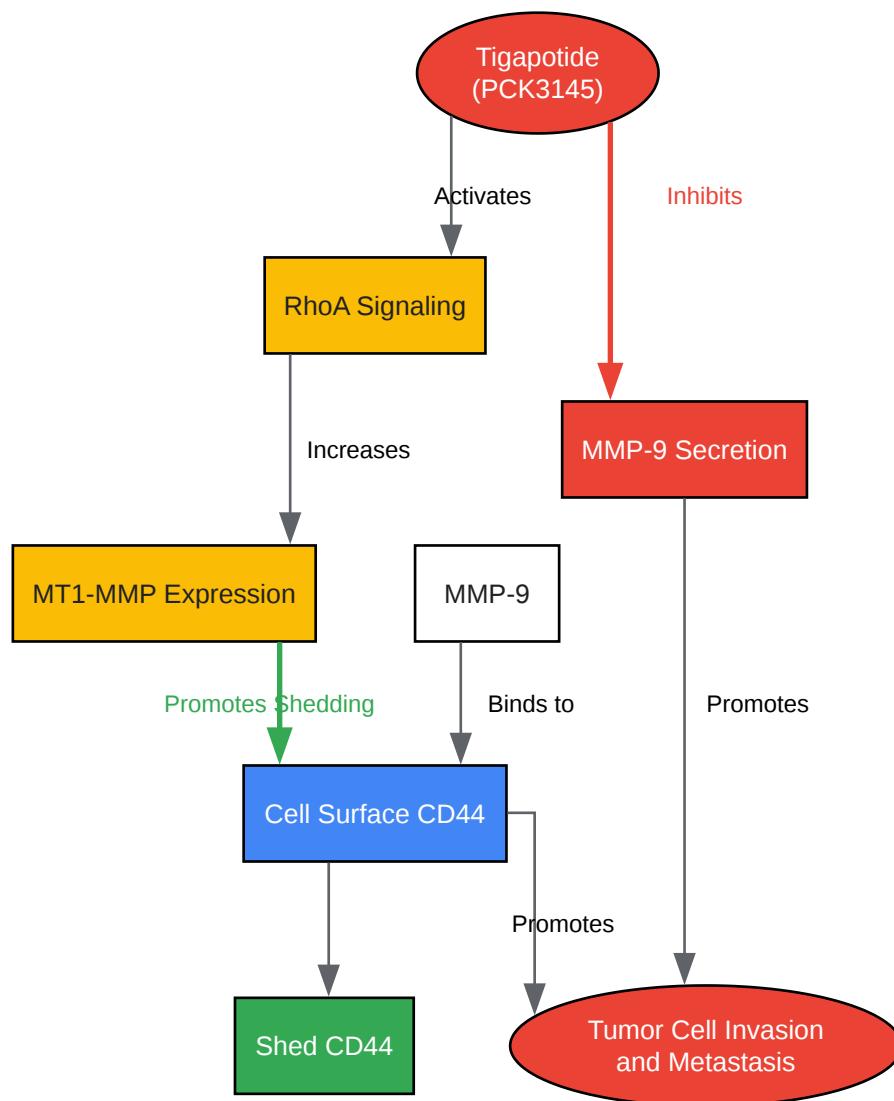
Tigapotide's Anti-Angiogenic Signaling Pathway



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Caption: **Tigapotide** inhibits angiogenesis by blocking VEGF and PDGF receptor phosphorylation.

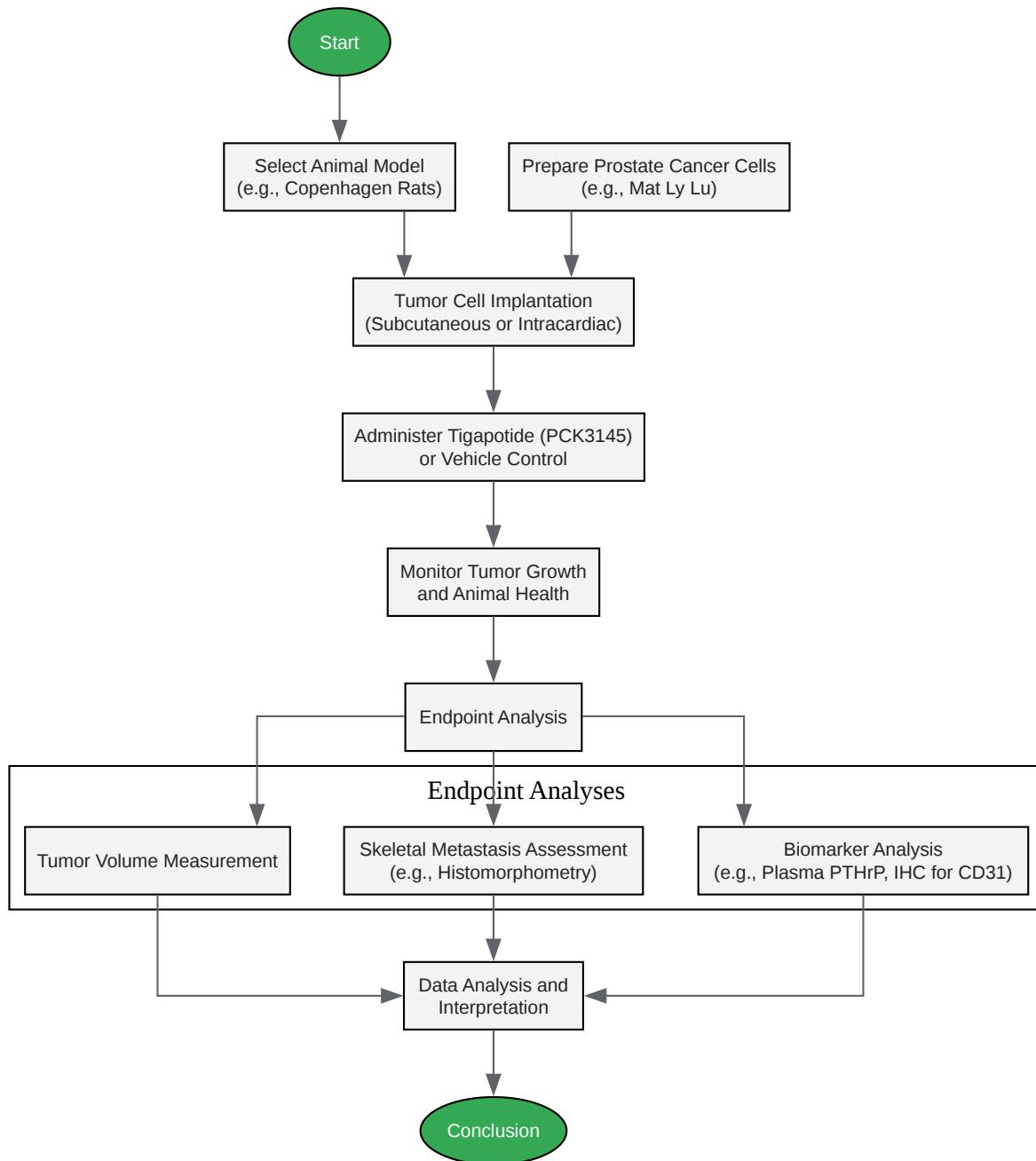
Tigapotide's Anti-Metastatic Signaling Pathway



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Caption: **Tigapotide** inhibits metastasis by reducing MMP-9 and promoting CD44 shedding.

Experimental Workflow for In Vivo Efficacy Assessment

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Caption: Workflow for evaluating the *in vivo* efficacy of **tigapotide** in a prostate cancer model.

Conclusion

Tigapotide (PCK3145) is a promising peptide-based therapeutic for prostate cancer with a multifaceted mechanism of action. By simultaneously inducing apoptosis, inhibiting angiogenesis through the VEGF and PDGF signaling pathways, and preventing metastasis by modulating MMP-9 and CD44, it targets key vulnerabilities of prostate cancer progression. The preclinical and early clinical data provide a strong rationale for its further development. Future research should focus on elucidating the precise molecular interactions of **tigapotide**, identifying predictive biomarkers for patient stratification, and exploring its potential in combination with other anti-cancer therapies.

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